Scientific Field: Animal Nutrition and Food Science
Methods of Application: The compound is added to animal feed at a maximum use level of 0.05 mg/kg .
Results and Outcomes: The European Food Safety Authority (EFSA) Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) concluded that p-Menthan-3-one is safe for the target species at the proposed maximum use level . No safety concern would arise for the consumer from the use of this compound up to the highest safe level in feedingstuffs for all animal species .
Scientific Field: Organic Chemistry
Summary of the Application: p-Menthan-3-one is used in the synthesis of chiral neomenthyl derivatives, optically pure α-ferrocenylalkylamines, and optically active polyalkylcyclohexanones .
Results and Outcomes: The outcomes of these reactions would be the production of the aforementioned compounds.
Scientific Field: Chemical Engineering and Industrial Chemistry
Summary of the Application: p-Menthan-3-one is used in the oxidative dehydrogenation of menthol to produce menthone and isomenthone of marketable quality .
Methods of Application: The oxidative dehydrogenation is carried out in a continuous gas phase reactor . Three types of catalysts were found to be very active and selective in the formation of menthone and isomenthone: AgSr/SiO2, CuO distributed on a basic support, and RuMnCe/CeO2 .
Results and Outcomes: The best overall yield of menthone/isomenthone obtained with an Ag-based catalyst was 58% at 64% selectivity, with a Cu-based catalyst 41% at 51% selectivity, and with a Ru-based catalyst 68% at 73% selectivity .
Scientific Field: Organic Chemistry and Industrial Chemistry
Summary of the Application: p-Menthan-3-one is used in the synthesis of menthol .
Results and Outcomes: The outcomes of these reactions would be the production of menthol.
p-Menthan-3-one, also known as p-menthone, is a monoterpenoid compound with the molecular formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol. It is characterized by a cyclohexane ring with an oxo group at the 3-position, making it a ketone derivative of p-menthane. This compound is primarily recognized for its occurrence in various essential oils, particularly those derived from mint species, where it contributes to the characteristic aroma and flavor profiles. p-Menthan-3-one is classified as a plant metabolite and exhibits significant volatility, which allows it to easily evaporate into the atmosphere, enhancing its role in the fragrance industry .
The biological activity of p-Menthan-3-one has been studied in various contexts:
p-Menthan-3-one can be synthesized through several methods:
p-Menthan-3-one has diverse applications across various industries:
p-Menthan-3-one shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Menthone | C₁₀H₁₈O | A stereoisomer differing at the 2-position; used similarly in flavoring. |
| Neomenthone | C₁₀H₁₈O | An isomer that lacks the ketone functionality at position 3; exhibits different biological activities. |
| L-Menthone | C₁₀H₁₈O | The enantiomer of menthone; used in similar applications but with distinct sensory properties. |
| Trans-p-Menthan-3-one | C₁₀H₁₈O | A geometric isomer that may exhibit different physical properties compared to its cis counterpart. |
The uniqueness of p-Menthan-3-one lies in its specific arrangement of functional groups that confer distinct olfactory characteristics and biological activities not found in its close relatives. This makes it particularly valuable in both natural product chemistry and industrial applications .
Flammable;Irritant